Product packaging for 2'-Monophosphoadenosine-5'-diphosphate(Cat. No.:CAS No. 4457-01-6)

2'-Monophosphoadenosine-5'-diphosphate

Cat. No.: B1196211
CAS No.: 4457-01-6
M. Wt: 507.18 g/mol
InChI Key: YPTPYQSAVGGMFN-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2'-Monophosphoadenosine-5'-diphosphate is a nucleotide derivative that serves as a fundamental research tool in structural biology and enzymology. This compound is a key fragment of the essential cofactor nicotinamide adenine dinucleotide phosphate (NADP+), lacking the nicotinamide moiety. Its primary research value lies in its use for probing enzyme active sites and mechanisms, particularly for oxidoreductases. Structural studies have demonstrated its binding to ketopantoate reductase, providing insights into cofactor binding pockets and aiding in fragment-based drug design . It also acts as a potent inhibitor of Ribonuclease A (RNase A), with crystallographic data revealing a unique binding mode where the 5'-beta-phosphate occupies the enzyme's P1 phosphate binding site, which is valuable for rational inhibitor design . Furthermore, it has been used in complex with bacterial 6-phosphogluconate dehydrogenase to study aspects of specificity and inhibition . This product is intended for research applications only and is not approved for diagnostic or therapeutic use. Researchers should consult the relevant scientific literature for specific handling and storage recommendations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N5O13P3 B1196211 2'-Monophosphoadenosine-5'-diphosphate CAS No. 4457-01-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4457-01-6

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(27-29(17,18)19)6(16)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

YPTPYQSAVGGMFN-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N

Synonyms

2'-phosphoadenosine diphosphate
2'P-ADP
2-phospho-adenosine diphosphate
5'-diphosphoadenosine 2'-phosphate

Origin of Product

United States

Biochemical Pathways and Enzymatic Interconversions of 2 Monophosphoadenosine 5 Diphosphate

Formation and Derivation from Parent Molecules

The primary route for the formation of 2'-Monophosphoadenosine-5'-diphosphate is through the enzymatic breakdown of NADP+. This process is catalyzed by specific enzymes that cleave the nicotinamide (B372718) moiety from the NADP+ molecule.

NADase-Catalyzed Hydrolysis of Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP+)

The principal enzyme responsible for the hydrolysis of NADP+ to this compound is the ectoenzyme CD38. nih.gov CD38 is a multifunctional enzyme known for its role as an NAD+ glycohydrolase (NADase) and ADP-ribosyl cyclase. reactome.orgphysiology.orgwikipedia.orgtaylorandfrancis.com While its activity on NAD+ can lead to the formation of both ADP-ribose and cyclic ADP-ribose, its action on NADP+ primarily results in a hydrolysis reaction. nih.govresearchgate.net

During this reaction, CD38 cleaves the glycosidic bond between the nicotinamide and the ribose moieties of NADP+. nih.gov This enzymatic action yields two products: nicotinamide and this compound (2'-phospho-ADP-ribose). nih.gov Studies have shown that when human platelet membranes or intact cells expressing CD38 are incubated with NADP+, there is a time-dependent accumulation of this compound that corresponds with the consumption of NADP+. nih.gov Importantly, under these conditions, the synthesis of a cyclic form, cyclic ADP-ribose 2'-phosphate, is not observed, indicating that the primary catalytic activity of CD38 towards NADP+ is that of a glycohydrolase. nih.gov

Potential Metabolic Precursors and Subsequent Transformations

The main metabolic precursor to this compound is NADP+. NADP+ itself is synthesized from NAD+ by the action of NAD+ kinase, which adds a phosphate group to the 2' position of the ribose sugar attached to the adenine base.

Once formed, this compound can be further metabolized. For instance, it can be acted upon by phosphatases that would remove the 2'-phosphate group, converting it to adenosine (B11128) diphosphate (B83284) (ADP). ADP is a central molecule in energy metabolism and can be phosphorylated to ATP or be involved in other nucleotide interconversions. wsu.edu The entire molecule can also be broken down into its constituent parts: adenine, ribose, and phosphate groups, which can then be re-utilized by the cell through salvage pathways. nih.govpharmacy180.com

Roles in Specific Metabolic Networks

The presence of this compound, as a product of NADP+ degradation, indirectly links it to metabolic pathways where NADP+ and its reduced form, NADPH, are crucial.

Interplay with One-Carbon Metabolism

One-carbon metabolism is a set of interconnected pathways that transfer one-carbon units for the synthesis of nucleotides, amino acids, and other essential biomolecules. nih.gov This network relies on cofactors derived from folate and is intricately linked to the availability of NADPH. nih.gov NADPH is required for the reduction of dihydrofolate to tetrahydrofolate, a critical step in maintaining the pool of active folate coenzymes. nih.gov The degradation of NADP+ to this compound by enzymes like CD38 represents a mechanism of regulating NADP+ levels, which in turn could influence the flux through one-carbon metabolism by affecting NADPH availability. A decrease in the NADP+ pool due to its hydrolysis would consequently limit the potential for NADPH generation, thereby impacting processes like de novo purine (B94841) and thymidylate synthesis that are dependent on one-carbon units. nih.govnih.gov

Linkages to Pentose (B10789219) Phosphate Pathway Dynamics

The pentose phosphate pathway (PPP) is a major source of NADPH in most cells. nih.gov This pathway runs parallel to glycolysis and has two main phases: an oxidative phase that generates NADPH and a non-oxidative phase that produces precursors for nucleotide synthesis. nih.gov The primary function of the oxidative phase is the reduction of NADP+ to NADPH. Therefore, the availability of NADP+ is a key determinant of the rate of the oxidative PPP. The hydrolysis of NADP+ to this compound serves as a mechanism to decrease the cellular NADP+ pool. This reduction in substrate availability would be expected to dampen the activity of the oxidative PPP, thereby reducing the production of NADPH. This illustrates an indirect regulatory link between the formation of this compound and the dynamics of the pentose phosphate pathway.

Enzymatic Synthesis and Biocatalytic Routes for Research Applications

For research purposes, this compound can be synthesized enzymatically. While specific protocols for this exact molecule are not widely published, general methods for the synthesis of nucleoside diphosphates can be adapted. A plausible biocatalytic route would involve a two-step enzymatic process.

The first step would be the phosphorylation of adenosine at the 2' position to yield 2'-monophosphoadenosine. This could potentially be achieved using a specific kinase that acts on the 2'-hydroxyl group of the ribose.

The second and more established step would involve the phosphorylation of the 5'-hydroxyl group of 2'-monophosphoadenosine to the diphosphate level. This can be accomplished using a cascade of kinase enzymes. For instance, a nucleoside monophosphate (NMP) kinase could first convert 2'-monophosphoadenosine to 2'-monophosphoadenosine-5'-monophosphate. wsu.edu Subsequently, a nucleoside diphosphate (NDP) kinase could then phosphorylate the 5'-monophosphate to a 5'-diphosphate, yielding the final product, this compound. jumedicine.com These reactions typically utilize a phosphate donor like ATP and require the presence of divalent cations such as magnesium. vu.lt For larger scale synthesis, an ATP regeneration system, often involving an enzyme like acetate (B1210297) kinase, can be coupled to the reaction to replenish the ATP consumed. jumedicine.com

Optimized In Vitro Enzymatic Production Protocols

The in vitro enzymatic production of complex molecules like this compound often employs multi-enzyme cascade reactions. These one-pot syntheses offer several advantages over traditional chemical methods, including high specificity, mild reaction conditions, and the avoidance of toxic reagents and complex purification steps for intermediates. nih.gov

A conceptual multi-enzyme cascade for the production of this compound could be designed starting from adenosine. This would involve a series of enzymatic phosphorylation steps. For instance, a cascade could be initiated by an adenosine kinase to produce adenosine monophosphate (AMP). Subsequent phosphorylation at the 5' position to yield adenosine diphosphate (ADP) would be catalyzed by a nucleoside monophosphate kinase (NMPK). The final, and most challenging step, would be the specific phosphorylation of the 2'-hydroxyl group. This would require a kinase with specific activity for this position, which is less common than 5' or 3' kinases.

An alternative strategy could involve starting with a pre-phosphorylated precursor. For example, if adenosine 2'-monophosphate were available, a nucleoside monophosphate kinase could potentially add a pyrophosphate group to the 5' position.

Research into the enzymatic synthesis of other nucleotide analogs provides a framework for developing such protocols. For example, a three-step multi-enzymatic reaction has been successfully used for the one-pot synthesis of vidarabine (B1017) 5′-monophosphate (araA-MP) from arabinosyluracil, adenine, and ATP. mdpi.com This cascade utilized a uridine (B1682114) phosphorylase, a purine nucleoside phosphorylase, and a deoxyadenosine (B7792050) kinase. mdpi.com By carefully selecting enzymes with the desired substrate specificities, a similar cascade could theoretically be assembled for this compound.

The optimization of such a cascade would involve several key parameters, including the concentration of substrates, cofactors (like Mg2+), and enzymes, as well as reaction conditions such as pH and temperature. The use of enzymes from thermophilic organisms can also offer advantages in terms of stability. researchgate.net

Table 1: Examples of Multi-Enzyme Cascades for Nucleotide Synthesis

Product Starting Materials Enzymes in Cascade Key Features Reference
Vidarabine 5′-monophosphateArabinosyluracil, Adenine, ATPUridine phosphorylase, Purine nucleoside phosphorylase, Deoxyadenosine kinaseOne-pot synthesis with high conversion rate. mdpi.com
2′3′-cGAMPAdenosine, Guanosine, PolyphosphateAdenosine kinase, Polyphosphate kinases, cGAMP synthaseSeven-reaction step cascade in a one-pot reaction. rsc.org
Guanosine diphosphate L-fucose (GDP-Fuc)Guanosine, Fucose, Polyphosphate, ATPGuanylate kinase, Fucokinase, GDP-fucose pyrophosphorylaseAchieved a final concentration of 7 mM with a 68% yield. researchgate.net
ATPAdenosine, PolyphosphateAdenosine kinase, Polyphosphate kinasesIn vitro multi-enzyme cascade for ATP regeneration and production. nih.gov

Stereospecific Synthesis of Analogs

The synthesis of analogs of this compound with specific stereochemistry is crucial for understanding their biological activity and for their potential use as research tools. Chemical synthesis methods often provide a higher degree of control over the stereochemistry of the final product compared to enzymatic approaches, although enzymatic reactions are inherently stereospecific. researchgate.net

The stereospecific synthesis of nucleotide analogs often involves the use of chiral starting materials and protecting group strategies to ensure that reactions occur at the desired positions and with the correct stereochemical outcome. For instance, in the synthesis of phosphonoacetate analogues of adenosine 5′-diphosphate ribose (ADPR), the reactions are designed to be stereospecific up to the final deprotection step. researchgate.net

The introduction of a phosphate group at the 2' position of adenosine creates a chiral center at the phosphorus atom if a thiophosphate or other modified phosphate group is used. The stereospecific synthesis of such P-chiral analogs is a significant challenge. The oxathiaphospholane (B1262164) approach has been successfully used for the synthesis of P-chiral, isotopomeric deoxy(ribonucleoside phosphorothioate)s and phosphates.

Enzymatic reactions, by their nature, are highly stereospecific. researchgate.net For example, D-glycerate-2-kinase catalyzes the phosphorylation of only the D-enantiomer of glyceric acid, leading to the exclusive production of 2-phospho-D-glycerate. researchgate.net This high degree of selectivity is a major advantage of using enzymes in the synthesis of chiral molecules. While specific enzymes for the stereospecific synthesis of this compound analogs may not be readily available, protein engineering and directed evolution techniques could be employed to develop enzymes with the desired specificity.

Table 2: Research Findings on Stereospecific Synthesis of Nucleotide Analogs

Analog Synthesized Methodology Key Findings Reference
Phosphonoacetate analogues of ADPRTandem N,N′-dicyclohexylcarbodiimide couplingReactions were stereospecific until the final deprotection step. researchgate.net
Cyclic adenosine 3',5'-(SP)-[18O]phosphateChemical synthesisAchieved stereospecific synthesis of the target molecule. acs.org
2-phospho-D-glycerateEnzymatic synthesis using D-glycerate-2-kinaseThe reaction was both stereospecific and regiospecific, producing only the D-enantiomer. researchgate.net

Molecular Interactions and Mechanistic Enzymology of 2 Monophosphoadenosine 5 Diphosphate

Binding to Oxidoreductases and Dehydrogenases

The binding of 2'-Monophosphoadenosine-5'-diphosphate to oxidoreductases and dehydrogenases is a critical determinant of coenzyme specificity and catalytic efficiency. The 2'-phosphate group is a key feature that distinguishes NADP+ from NAD+, allowing for specific recognition by a host of enzymes involved in anabolic pathways and antioxidant defense.

Interaction with Escherichia coli Ketopantoate Reductase

Ketopantoate reductase (KPR) is an essential enzyme in the biosynthesis of pantothenate (vitamin B5), catalyzing the NADPH-dependent reduction of ketopantoate to pantoate. ebi.ac.uknih.gov The binding of the NADP+ fragment, this compound, to E. coli KPR has been structurally and thermodynamically characterized, revealing unique binding phenomena.

Research has demonstrated that the binding of this compound to E. coli ketopantoate reductase is sensitive to pH. nih.gov Isothermal titration calorimetry has been employed to study these interactions, revealing that changes in the protonation state of amino acid residues in the active site can influence the binding mode of the ligand. nih.gov This pH-dependent binding is a crucial aspect of the enzyme's function in different cellular conditions.

A striking feature of the interaction between this compound and E. coli KPR is the observation of a "reversed binding mode." nih.gov In this orientation, the adenine (B156593) ring of the ligand occupies the lipophilic nicotinamide-binding pocket of the enzyme, a conformation opposite to that observed for the intact NADP+ cofactor. nih.gov This unusual binding is triggered by low pH conditions, which alter the protonation of key binding groups within the active site. nih.gov The crystal structure of the complex reveals the detailed molecular interactions that stabilize this reversed orientation. This finding has significant implications for fragment-based drug design, as it highlights how environmental factors and ligand modifications can lead to unexpected binding modes. nih.gov

FeatureDescriptionReference
EnzymeEscherichia coli Ketopantoate Reductase nih.gov
LigandThis compound nih.gov
Key ObservationpH-dependent "reversed" binding mode nih.gov
MechanismLow pH triggers changes in protonation of active site residues nih.gov
ImplicationAdenine ring occupies the nicotinamide (B372718) pocket nih.gov

Association with 6-Phosphogluconate Dehydrogenase (e.g., from Escherichia coli and Klebsiella pneumoniae)

6-Phosphogluconate dehydrogenase (6PGDH) is a central enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for the oxidative decarboxylation of 6-phosphogluconate to produce ribulose 5-phosphate and NADPH. nih.goviucr.orgnih.gov The interaction of the NADP+ cofactor, and by extension its this compound moiety, is critical for the enzyme's catalytic activity.

The binding of the cofactor to 6PGDH from both E. coli and K. pneumoniae induces significant conformational changes in the enzyme. nih.goviucr.org Structural studies have shown that the binding of NADPH to one subunit of the homodimeric enzyme triggers a domain rotation of approximately 10 degrees. nih.goviucr.org This movement results in the coenzyme-binding domain shifting by about 7 Å, leading to a "closed" enzyme conformation that traps the coenzyme. nih.goviucr.org This is in contrast to the "open" conformation of the adjacent subunit. nih.goviucr.org These conformational shifts are integral to the enzyme's catalytic cycle and demonstrate the dynamic nature of the enzyme-ligand interaction.

The this compound portion of NADP+ is crucial for the catalytic efficiency of 6PGDH. The 2'-phosphate group is vital for the optimal and productive binding of the dinucleotide substrate. nih.gov It plays a significant role in the proper orientation of the nicotinamide ring within the active site, which is a prerequisite for the hydride transfer step of the reaction. nih.gov Studies on sheep liver 6PGDH have identified specific amino acid residues—Asn-32, Arg-33, and Thr-34—that form hydrogen bonds with the 2'-phosphate of NADP+. nih.gov These interactions contribute substantially to the binding energy of the cofactor and ensure its correct positioning for catalysis. nih.gov The catalytic mechanism of 6PGDH follows an ordered binding of substrates with alternating conformational changes in the subunits, underscoring the importance of the initial cofactor binding. nih.goviucr.org

EnzymeOrganism(s)Key Function of this compound MoietyInduced Conformational Change
6-Phosphogluconate DehydrogenaseEscherichia coli, Klebsiella pneumoniaeOptimal and productive binding of NADP+, proper orientation of nicotinamide ring for catalysis. nih.govnih.gov~10° domain rotation, transition to a "closed" conformation. nih.goviucr.org

Complexation with Dihydrofolate Reductase (e.g., Escherichia coli Dihydrofolate Reductase)

Escherichia coli Dihydrofolate Reductase (ecDHFR) is a paradigm for studying enzyme dynamics and catalysis. researchgate.net It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. researchgate.netnih.gov The binding of the this compound portion of NADPH is integral to the enzyme's catalytic cycle, inducing significant conformational changes that modulate function. youtube.com

The structure of ecDHFR features several flexible loops surrounding the active site, notably the Met20, F-G, and G-H loops. researchgate.netyoutube.com The dynamics of these loops are crucial for binding substrates and cofactors, progressing through the catalytic cycle, and releasing products. researchgate.net The binding of the NADPH cofactor, and specifically the interactions involving its this compound tail, drives major conformational transitions of these loops.

The catalytic cycle of ecDHFR involves transitions between at least three conformations: open, closed, and occluded. youtube.com In the absence of the cofactor, the Met20 loop is in an "open" conformation, which allows for the binding of NADPH and the substrate. youtube.com Upon binding of the cofactor, the Met20 loop moves to a "closed" state, packing against the nicotinamide ring of NADPH and shielding the active site from the solvent. youtube.comnih.gov This closed conformation is stabilized by hydrogen bonds between the Met20 and F-G loops and is essential for positioning the substrate and cofactor for efficient hydride transfer. researchgate.netnih.gov Following catalysis, the Met20 loop transitions to an "occluded" state, which sterically hinders the nicotinamide binding pocket, facilitating the release of the oxidized cofactor (NADP+) and then the product (THF). youtube.combiorxiv.org

The binding of the this compound moiety demonstrates positive cooperativity with respect to the binding of substrates and inhibitors. Studies have shown that the affinity of inhibitors like trimethoprim (B1683648) for ecDHFR is dramatically increased in the presence of NADPH. nih.govnih.gov For one inhibitor, binding to DHFR was found to be 285-fold tighter when NADPH was present. nih.gov This synergistic effect stems from the conformational changes induced by the cofactor, which pre-organize the active site for more favorable ligand binding. nih.gov

Table 1: Key Loop Regions in E. coli DHFR Affected by Cofactor Binding

Loop Region Residues Role in Catalysis Conformation After Cofactor Binding
Met20 Loop 9-24 Stabilizes nicotinamide ring; gates active site access. youtube.com Transitions from "open" to "closed" and "occluded" states. youtube.comnih.gov
F-G Loop --- Interacts with Met20 loop to stabilize the closed conformation. nih.gov Experiences dynamic changes coupled to Met20 loop motion. youtube.com

| Adenosine (B11128) Binding Loop | 67-69 | Binds the adenosine portion of the cofactor. nih.govyoutube.com | Shows increased flexibility in the closed ternary complex. youtube.com |

The binding of the this compound of NADPH directly modulates the kinetic parameters of DHFR. The 2'-phosphate group is a key recognition element that ensures high affinity and specificity for NADPH over NADH. nih.gov This interaction contributes to the proper positioning of the cofactor for the chemical step (hydride transfer) and influences the rates of subsequent steps, including product release, which is often rate-limiting. nih.gov

| k_off (NADP+) | Dissociation rate of NADP+ | ~105 - 175 s⁻¹ biorxiv.org | Influenced by the enzyme's conformational state (closed vs. occluded). biorxiv.org |

Binding to Other Key Enzymes (e.g., NfsA, Fatty Acid Synthase, Polyketide Synthase)

The specific recognition of the this compound moiety is a recurring theme in enzymes that utilize NADP+/NADPH.

NfsA : This E. coli nitroreductase, which activates nitrofuran antibiotics, shows a strong preference for NADPH over NADH. nih.gov Structural studies reveal that upon cofactor binding, a mobile loop (residues 203-211) forms a distinct phosphate-binding pocket. This pocket contains key residues, such as Arginine 203 (R203), that specifically interact with the 2'-phosphate group of NADPH. Mutation of R203 to alanine (B10760859) significantly increases the apparent Michaelis constant (K_mapp) for NADPH, confirming its crucial role in binding the this compound moiety. nih.gov

Fatty Acid Synthase (FAS) : FAS is a multi-enzyme complex responsible for the synthesis of fatty acids like palmitate. researchgate.netwhiterose.ac.uk The process involves a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction. Both reduction steps are catalyzed by domains that are strictly dependent on NADPH as the electron donor. whiterose.ac.uk For each two-carbon acetyl group added to the growing fatty acid chain, two molecules of NADPH are consumed. whiterose.ac.uk This dependence necessitates a highly specific binding domain for the this compound portion of the cofactor to ensure the reductive biosynthesis proceeds efficiently.

Polyketide Synthase (PKS) : PKSs are large, modular enzymes that synthesize a wide variety of structurally complex and medicinally important natural products. nih.govresearchgate.net Structurally and functionally related to FASs, they also catalyze successive condensation reactions. Many PKS modules contain ketoreductase (KR) and enoylreductase (ER) domains that, like their FAS counterparts, use NADPH to reduce keto groups and double bonds in the growing polyketide chain. The specific recognition of the this compound ensures that the reductive power is supplied by NADPH, consistent with the anabolic role of PKSs.

Allosteric Regulation and Active Site Modulation

Examination of Distal Binding Effects

In E. coli DHFR, the binding of the NADPH cofactor is a key allosteric event that couples motions across the entire protein. nih.gov NMR spectroscopy has revealed that binding of the cofactor and an inhibitor not only perturbs residues in the active site but also alters the dynamics of distal regions, including loops far from the binding pocket. nih.govnih.gov This provides a dynamic link between the cofactor binding site and distant residues known to influence catalysis. nih.gov

This long-range motional coupling is critical for function. youtube.com For example, the formation of the closed loop conformation over the active site, driven by cofactor binding, leads to increased flexibility in the distant adenosine binding loop. youtube.com Furthermore, mutations of residues far from the active site, such as G121 and M42 (which are ~19 Å and ~15 Å away, respectively), can impact the hydride transfer step, suggesting they are part of a dynamic network coupled to the chemical reaction. The binding of the this compound moiety is a crucial initiating event in establishing this network of communication across the enzyme.

Thermodynamics of Ligand-Protein Recognition

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding events, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.gov These parameters provide a complete thermodynamic profile of the molecular recognition between a ligand, such as the this compound of NADPH, and a protein.

Enthalpy (ΔH) : Reflects the heat released or absorbed during binding, corresponding to the formation and breaking of non-covalent bonds like hydrogen bonds and van der Waals interactions.

Entropy (ΔS) : Represents the change in the system's disorder, arising from conformational changes in the protein and ligand, and the release of ordered solvent molecules from their surfaces.

Studies on DHFR show that the binding of NADPH and inhibitors is driven by both favorable enthalpy and favorable entropy changes. nih.gov The strong positive cooperativity observed when an inhibitor binds to the DHFR:NADPH complex has been shown to be of enthalpic origin, meaning it is driven by the formation of more favorable contacts. nih.gov

Table 3: Illustrative Thermodynamic Parameters of Cofactor Binding

Enzyme Ligand K_d (μM) ΔG (kcal/mol) ΔH (kcal/mol) -TΔS (kcal/mol)
Gre2p NADPH 10.3 -6.8 -9.6 2.8
Gre2p NADP+ 95.2 -5.5 -7.2 1.7

Data derived from ITC experiments with Gre2p, illustrating the stronger, enthalpically-driven binding of the reduced cofactor NADPH compared to the oxidized NADP+.


Advanced Methodologies for Structural and Biophysical Characterization

High-Resolution Structural Determination

Understanding the three-dimensional arrangement of pApp when bound to proteins is fundamental to deciphering its biological function. X-ray crystallography and cryo-electron microscopy are the principal techniques for achieving atomic or near-atomic resolution structures.

X-ray crystallography is a powerful method for determining the atomic-resolution structure of molecules, including protein-ligand complexes. nih.gov The process involves crystallizing the target protein in the presence of 2'-Monophosphoadenosine-5'-diphosphate, followed by diffraction of X-rays by the crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the protein and the bound ligand can be modeled.

To obtain crystals suitable for diffraction, the protein must be purified to a high degree of homogeneity. nih.gov Crystallization is then typically achieved using vapor diffusion (hanging or sitting drop) or batch crystallization methods. nih.gov In these methods, a solution containing the purified protein and pApp is mixed with a precipitant solution, which slowly increases the concentration of the molecules, promoting the formation of a well-ordered crystal. nih.gov

The analysis of the crystal structure of a pApp-protein complex can reveal:

The precise binding pocket of the ligand.

The specific amino acid residues involved in coordinating the adenosine (B11128), ribose, and phosphate (B84403) groups of pApp.

Conformational changes in the protein that occur upon ligand binding.

For example, studies on the inositol (B14025) polyphosphate 5-phosphatase INPP5B with surrogate ligands have demonstrated how X-ray crystallography can reveal detailed interactions within the catalytic site, including the coordination of phosphate groups by amino acid side chains and a magnesium ion. nih.gov A similar approach would be invaluable for understanding how pApp is recognized by its target proteins.

Table 1: Key Parameters in X-ray Crystallography of pApp-Protein Complexes

Parameter Description Relevance to pApp Studies
Resolution (Å) The level of detail in the electron density map. Lower numbers indicate higher resolution. A resolution of 1.5-2.5 Å is typically desired to clearly visualize the interactions between pApp and the protein.
Space Group Describes the symmetry of the crystal lattice. Influences data collection and processing strategies. nih.gov
R-factor / R-free Measures of the agreement between the crystallographic model and the experimental diffraction data. Lower values indicate a better fit of the model to the data, ensuring the accuracy of the determined structure.

| Ligand Occupancy | The fraction of protein molecules in the crystal that have a pApp molecule bound. | Indicates the affinity of the binding and the stability of the complex under crystallization conditions. |

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and flexible macromolecular complexes that are often difficult to crystallize. This method involves flash-freezing a solution of the sample in vitreous ice and then imaging the individual particles with an electron microscope. Thousands of these 2D projection images are then computationally combined to reconstruct a 3D model of the complex.

Cryo-EM is particularly well-suited for studying:

Large multi-protein complexes that bind pApp.

Membrane proteins whose activity is modulated by pApp.

Complexes that exhibit conformational heterogeneity.

A study on the structure of an adenovirus fiber complex with its receptor, a complex smaller than 100kDa, demonstrates the increasing power of cryo-EM to resolve structures of even relatively small, non-symmetrical assemblies. biorxiv.org For pApp research, cryo-EM could be used to visualize how it binds to large enzymatic machinery, such as RNA processing complexes or signaling hubs like AMP-activated protein kinase (AMPK), providing a snapshot of the entire assembly in a near-native state. researchgate.net

Spectroscopic and Chromatographic Analysis for Quantitative Research

Beyond high-resolution structural studies, a range of analytical techniques are essential for the purification, quantification, and kinetic analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying compounds in a mixture. For nucleotides like pApp, anion-exchange or reverse-phase ion-pairing HPLC methods are typically employed. The high negative charge of the triphosphate moiety allows for strong retention and excellent separation on anion-exchange columns.

The process involves injecting the sample onto a column packed with a stationary phase. A high-pressure pump moves a solvent (mobile phase) through the column, and the components of the mixture are separated based on their differential interactions with the stationary phase. Detection is commonly achieved by UV absorbance at 260 nm, the characteristic absorption maximum for the adenine (B156593) base. sielc.com HPLC is used to:

Purify pApp from enzymatic reactions or chemical syntheses.

Assess the purity of a pApp sample, with commercial standards often guaranteed to be ≥90% pure by HPLC. sigmaaldrich.comsigmaaldrich.com

Quantify the amount of pApp in a sample by comparing its peak area to that of a known standard.

Table 2: Typical HPLC Parameters for Nucleotide Analysis

Parameter Description Typical Value/Condition for pApp
Column Type The stationary phase used for separation. Anion-exchange or C18 reverse-phase with an ion-pairing agent.
Mobile Phase The solvent system used to elute the compound. A gradient of a buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent (e.g., acetonitrile).
Detection Wavelength The wavelength at which the compound is monitored. 260 nm for the adenine base. sielc.com

| Retention Time | The time it takes for the compound to elute from the column. | Specific to the exact method but is highly reproducible for identification. |

UV/Vis spectrophotometry is a simple and rapid method for determining the concentration of a substance in solution, provided its molar extinction coefficient is known. The concentration is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε (epsilon) is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

For purine-containing molecules like pApp, the concentration is determined by measuring the absorbance at their maximum absorption wavelength, which is around 259-260 nm. The molar extinction coefficient is a constant that is specific to the compound and the measurement conditions (e.g., pH and solvent). While the precise extinction coefficient for pApp may need to be experimentally determined, values for similar compounds provide a close approximation. For instance, 2'-Deoxyadenosine-5'-Triphosphate (dATP) has a reported extinction coefficient of 15,400 L·mol⁻¹·cm⁻¹ at 259 nm. trilinkbiotech.com Accurate determination of the extinction coefficient is crucial for all quantitative studies. nih.gov

Radiolabeling provides an extremely sensitive method for tracing molecules and quantifying their interactions. This compound can be synthesized with radioactive isotopes, such as ³²P in the phosphate groups or ³H in the adenosine moiety.

These radiolabeled molecules are invaluable for:

Kinetic Studies: By using radiolabeled pApp as a substrate for an enzyme, the rate of product formation can be measured over time by separating the substrate and product (e.g., by thin-layer chromatography) and quantifying the radioactivity in each spot. This allows for the determination of key kinetic parameters like Kₘ and kcat.

Binding Assays: The affinity of pApp for a binding partner can be determined using techniques like filter-binding assays. In this method, a radiolabeled ligand is incubated with its target protein, and the mixture is passed through a filter that retains the protein-ligand complex but allows the free ligand to pass through. The amount of radioactivity trapped on the filter is proportional to the amount of bound ligand.

Radioimmunoassays (RIA): If an antibody that specifically recognizes pApp can be developed, a highly sensitive radioimmunoassay could be established to quantify the compound in complex biological extracts, as has been done for other nucleotides like dCTP. nih.gov

The application of chemical kinetics to radiolabeling reactions allows for the optimization of synthesis and the accurate modeling of reaction rates in complex systems. uzh.ch

Biophysical Techniques for Interaction Dynamics

Biophysical techniques provide direct measurement of the forces and rates governing the interaction between 2'-P-5'-ADP and its biological partners. These methods are crucial for a complete understanding of the compound's functional behavior in a biological context.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly effective biophysical technique used to obtain a complete thermodynamic profile of binding interactions in a single experiment. nih.govphyschemres.org The method directly measures the heat that is either released or absorbed when a ligand, such as 2'-P-5'-ADP, is titrated into a solution containing a macromolecule. rsc.org This process allows for the direct determination of the binding enthalpy (ΔH). nih.gov From the resulting data isotherm, one can also determine the binding affinity (Ka), and stoichiometry (n). wikipedia.org Subsequently, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a full thermodynamic characterization of the interaction. wikipedia.org

Table 1: Illustrative Thermodynamic Parameters of ADP Binding Measured by ITC

Parameter Value Unit Description
Stoichiometry (n) 1.1 - Molar ratio of ligand to macromolecule in the complex.
Affinity (Kₐ) 2.5 x 10⁵ M⁻¹ Association constant, indicating the strength of the binding.
Dissociation Constant (K₋) 4.0 µM Dissociation constant (1/Kₐ), a common measure of affinity.
Enthalpy (ΔH) -8.5 kcal/mol The heat released or absorbed upon binding.
Entropy (TΔS) 2.1 kcal/mol The change in disorder of the system upon binding.

This table is for illustrative purposes to demonstrate the data output of an ITC experiment and does not represent actual data for this compound.

Surface Plasmon Resonance (SPR) for Kinetic Binding Profiles

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of biomolecular interactions. nih.gov In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and a solution containing the other molecule (the analyte), such as 2'-P-5'-ADP, is flowed over the surface. youtube.com Binding between the analyte and ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. nih.gov

Specific kinetic data from SPR analysis of this compound is not currently available. The following table provides an example of a kinetic binding profile that would be generated from an SPR experiment, illustrating the interaction between a hypothetical ligand and analyte.

Table 2: Example Kinetic Binding Profile from SPR Analysis

Parameter Value Unit Description
Association Rate (kₐ) 1.5 x 10⁵ M⁻¹s⁻¹ The rate at which the complex is formed.
Dissociation Rate (k₋) 6.0 x 10⁻³ s⁻¹ The rate at which the complex decays.

This table is for illustrative purposes to demonstrate the data output of an SPR experiment and does not represent actual data for this compound.

Computational and Molecular Modeling Approaches

Computational methods provide a powerful complement to experimental techniques by offering atomic-level insights into the dynamics and energetics of ligand-macromolecule interactions that can be difficult to observe directly.

Molecular Dynamics (MD) Simulations of Ligand-Macromolecule Systems

Molecular Dynamics (MD) is a computational simulation method that calculates the time-dependent behavior of a molecular system. nih.gov MD simulations apply the laws of classical mechanics to model the movement of atoms and molecules, providing a detailed view of conformational changes and interaction dynamics over time. youtube.com For a system involving 2'-P-5'-ADP and a target macromolecule, an MD simulation can reveal the stability of the complex, identify key amino acid residues involved in the interaction, and characterize the flexibility of different regions of the protein upon ligand binding. elifesciences.org

Analyses derived from MD trajectories, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to quantify the stability of the complex and the mobility of its constituent parts, respectively. researchgate.net While MD simulations of systems containing 2'-P-5'-ADP have not been specifically detailed in the literature, this technique has been successfully applied to study large, complex systems involving related nucleotides like ATP and ADP, such as the ribosome and photosynthetic apparatus. nih.gov These simulations provide critical insights into the molecular mechanisms underlying biological function. nih.gov

In Silico Docking and Binding Affinity Predictions

In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule, like 2'-P-5'-ADP, within the active site of a target macromolecule. nih.govnih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding pocket and using a scoring function to estimate the binding energy for each pose. researchgate.net The output is typically a ranked list of binding poses, with associated scores often expressed in kcal/mol, which serve as a prediction of the binding affinity. researchgate.net

This approach is instrumental in drug discovery for virtual screening of compound libraries and for generating hypotheses about the specific interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex. nih.gov While docking studies specifically targeting this compound are not documented, the methodology is widely applied. For instance, docking has been used to identify novel antagonists for adenosine receptors. nih.gov

The table below illustrates the kind of data that would be produced in a docking study, showing predicted binding affinities for adenosine derivatives against a hypothetical protein target.

Table 3: Illustrative In Silico Docking and Binding Affinity Predictions

Compound Predicted Binding Affinity (kcal/mol) Predicted Key Interactions
Adenosine 5'-monophosphate (AMP) -6.8 Hydrogen bonds with Ser15, Arg120
Adenosine 5'-diphosphate (ADP) -8.2 Hydrogen bonds with Ser15, Arg120; Salt bridge with Lys18

This table is for illustrative purposes to demonstrate the data output of a molecular docking study and does not represent actual data for this compound.

Academic and Methodological Applications of 2 Monophosphoadenosine 5 Diphosphate Research

Elucidation of Enzyme Catalytic Mechanisms and Kinetic Parameters

The study of enzyme kinetics and catalytic mechanisms often relies on the use of substrate or cofactor analogs to probe the intricate steps of a biochemical reaction. 2'-Monophosphoadenosine-5'-diphosphate is particularly valuable in this context due to its structural similarity to the adenosine-ribose portion of larger cofactors.

Researchers utilize A2'P5'P as a competitive inhibitor to dissect the mechanisms of various enzymes. By competing with the natural substrate or cofactor for binding to the enzyme's active site, A2'P5'P can slow or halt the enzymatic reaction. The study of this inhibition provides critical information about the enzyme's affinity for its substrates and the structure of its active site. For instance, A2'P5'P and its derivatives have been shown to act as inhibitors for several enzymes, including aldo-keto reductase family 1 member B1 and glucose-6-phosphate 1-dehydrogenase. drugbank.com

Kinetic analyses, often employing the Michaelis-Menten model, are conducted in the presence of varying concentrations of A2'P5'P. libretexts.orgyoutube.com This allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximal velocity (Vmax), and how they are affected by the inhibitor. A key value derived from these studies is the inhibition constant (Ki), which quantifies the affinity of the inhibitor for the enzyme. A lower Ki value signifies a higher affinity and more potent inhibition. This quantitative data is fundamental to understanding the enzyme's catalytic efficiency and how it is regulated.

Table 1: Enzymes Studied Using this compound and its Analogs

EnzymeRole of A2'P5'P Analog (ADP/NADP+)Research Finding
Phosphoribosylpyrophosphate Synthetase Allosteric Inhibitor (ADP)Binds to a distinct allosteric site, inducing cooperativity and inhibiting enzyme activity. nih.gov
Phosphorylase Kinase Allosteric Effector (ADP)Binds with high affinity to a site separate from the catalytic center, stimulating enzyme activity. nih.gov
NADP-dependent enzymes Affinity LigandUsed in immobilized form to purify enzymes that utilize NADP+ as a cofactor. gbiosciences.com
Adenosine (B11128) 5'-phosphosulfate kinase (APSK) Binding Ligand (ADP)Binding of ADP to one site enhances the affinity for the second substrate (APS) by 50-fold. nih.gov

Probing Nucleotide Recognition and Binding Sites in Biological Macromolecules

Identifying and characterizing the specific sites on proteins and other macromolecules where nucleotides bind is crucial for understanding their function. A2'P5'P serves as an excellent probe for this purpose, particularly for sites that recognize the adenosine moiety of cofactors like ATP, ADP, and NADP+. plos.orgresearchgate.net

By acting as a stable analog, A2'P5'P can occupy the nucleotide-binding pocket, allowing researchers to map the interacting residues. Techniques such as X-ray crystallography have been employed to solve the three-dimensional structure of an enzyme with A2'P5'P bound. These structural studies provide a detailed atomic-level map of the binding site, revealing the specific amino acid side chains that form hydrogen bonds, electrostatic interactions, and nonpolar contacts with the probe. nih.gov For example, studies on nucleoside diphosphate (B83284) kinase with the related compound ADP revealed that the ribose 2'- and 3'-hydroxyls and the pyrophosphate group form hydrogen bonds with polar side chains of the enzyme. nih.gov

Furthermore, biophysical methods like equilibrium dialysis and surface plasmon resonance (SPR) are used to quantify the binding affinity, yielding the dissociation constant (Kd). nih.govnih.govplos.org This value represents the concentration of the ligand at which half of the binding sites on the macromolecule are occupied, providing a measure of the interaction's strength. Such studies have been instrumental in understanding how enzymes achieve specificity for their respective nucleotide substrates. nih.gov

Investigation of Allosteric Mechanisms and Conformational Signaling

Allosteric regulation, where the binding of a molecule at one site on a protein influences the activity at a distant site, is a fundamental mechanism for controlling biological processes. Analogs like A2'P5'P are key tools for investigating these complex regulatory events. While many studies use the closely related Adenosine 5'-diphosphate (ADP), the principles are directly applicable.

Research on phosphoribosylpyrophosphate synthetase from Salmonella typhimurium demonstrated that ADP can bind to a specific allosteric site, which is distinct from the active site where ATP binds. nih.gov This binding at the allosteric site was shown to be highly cooperative and was only observed in the presence of the enzyme's other substrate, ribose-5-phosphate. nih.gov This finding confirmed the existence of an allosteric regulatory mechanism that modulates enzyme activity in response to cellular ADP levels. nih.gov

Similarly, studies on phosphorylase kinase revealed that ADP acts as an allosteric effector, binding to sites that are distinct from the catalytic site. nih.gov This binding stimulates the enzyme's activity and induces a conformational change in the protein structure, specifically affecting its beta subunit. nih.gov This is a classic example of conformational signaling, where the binding event triggers a structural rearrangement that is propagated through the enzyme to alter its catalytic function. These studies illustrate how A2'P5'P and its relatives can be used to uncouple the catalytic and regulatory functions of enzymes, allowing for a detailed investigation of the allosteric signaling pathways.

Development of Research Probes and Affinity Reagents

The specific binding properties of this compound have been exploited to develop powerful tools for biochemical research, most notably in the field of affinity chromatography.

A prime example is the creation of immobilized A2'P5'P resin. gbiosciences.compubcompare.ai In this application, the A2'P5'P molecule is chemically and covalently attached, often via a spacer arm, to an inert, solid matrix like agarose (B213101) beads. gbiosciences.com This creates an affinity chromatography medium that can selectively capture proteins that have a binding site for the adenosine 2',5'-diphosphate structure. This technique is particularly effective for the purification of NADP-dependent enzymes from complex biological mixtures. gbiosciences.com When a crude cell extract is passed over a column containing this resin, only the target enzymes bind to the immobilized ligand, while all other proteins pass through. The bound enzymes can then be eluted in a purified form by changing the buffer conditions or by adding a solution of the free ligand to compete for binding.

This principle of using a specific binding molecule can be extended to create other types of research probes. nih.govnih.gov For instance, by attaching a fluorescent dye or a photo-reactive cross-linking group to A2'P5'P, researchers can generate probes to visualize the subcellular localization of target proteins or to permanently link the probe to its binding partner for easier identification.

Utility in In Vitro Biochemical Assay Development and Validation

The development of reliable and specific in vitro biochemical assays is fundamental to biological research. This compound plays a significant role in this process, primarily as a control reagent to ensure assay specificity and to validate results.

In an assay designed to measure the activity of a specific NADP+-dependent enzyme, the addition of A2'P5'P serves as a crucial control. As a known competitive inhibitor, a reduction in the measured enzyme activity upon the addition of A2'P5'P helps to confirm that the assay is indeed measuring the activity of the intended target enzyme and not a non-specific or contaminating activity.

Furthermore, in competitive binding assays, A2'P5'P can be used as a reference compound. These assays are often used to screen for new potential inhibitors. The ability of a test compound to displace bound, often radiolabeled or fluorescently tagged, A2'P5'P provides a measure of its binding affinity for the same site. This allows for the ranking of potential drug candidates and the validation of their interaction with the target protein. Studies involving the phosphorylation of related compounds in cell extracts also highlight their utility in reconstituting and studying biochemical pathways in vitro. nih.gov

Contribution to Understanding Metabolic Regulation and Cellular Homeostasis

Research involving this compound contributes to the broader understanding of how cells regulate their metabolic networks and maintain a stable internal environment, or homeostasis. The compound is a structural component of NADP+, a critical cofactor in anabolic (biosynthetic) pathways and in the defense against oxidative stress.

By studying how A2'P5'P and its analogs interact with and regulate enzymes, scientists gain insight into the control points of major metabolic pathways. For example, the inhibition of glucose-6-phosphate dehydrogenase by A2'P5'P analogs points to a potential regulatory role in the pentose (B10789219) phosphate (B84403) pathway, which is a central hub for producing NADPH and precursors for nucleotide biosynthesis. drugbank.com

Moreover, the balance between different adenosine phosphates (ATP, ADP, and AMP) is a key indicator of the cell's energetic state. Recent research has shown that extracellular ADP, released from stressed cells, can act as a signaling molecule to trigger the transfer of mitochondria between cells, a process vital for restoring energy balance and maintaining tissue homeostasis. nih.gov While this study focused on ADP, it underscores the critical role of adenosine diphosphate structures in intercellular communication and the maintenance of cellular health. Probing the enzymes that bind A2'P5'P helps to piece together the complex puzzle of how cells sense and respond to changes in their metabolic status.

Emerging Research Directions and Future Perspectives

Exploration of Undiscovered Biochemical Roles

While PAP is known to be a product inhibitor of sulfotransferases and its accumulation can be toxic to cells, evidence suggests its biological significance may extend beyond that of a simple metabolic byproduct. sigmaaldrich.comhmdb.ca Research has identified PAP as a necessary factor for the activity of pregnenolone-binding protein and as an inhibitor of acyl carrier protein (ACP) import into chloroplasts. jenabioscience.com Furthermore, its involvement in bipolar depression has been suggested, as the enzymes responsible for its degradation are lithium-sensitive, providing a potential target for lithium therapy. hmdb.ca

Future exploration is likely to focus on whether PAP functions as a signaling molecule, similar to other inositol (B14025) phosphates and pyrophosphates that act as "chemical codes" in nutrient sensing and transcriptional regulation. nih.gov The structural similarity of PAP to key signaling nucleotides like adenosine (B11128) diphosphate (B83284) (ADP) and cyclic AMP (cAMP) supports the hypothesis that it may have undiscovered regulatory roles. hmdb.canih.gov Investigating its potential to bind to novel protein targets and modulate cellular pathways, particularly in response to metabolic stress related to sulfur availability, represents a significant frontier. mpg.deresearchgate.net The dynamic regulation of its concentration suggests it could be part of a sophisticated system that helps coordinate metabolic responses. researchgate.net

Development of Novel Analytical Probes for In Situ Studies

A major limitation in exploring the subcellular dynamics of 2'-Monophosphoadenosine-5'-diphosphate is the lack of specific analytical tools for its detection in living cells. The development of novel analytical probes, particularly fluorescent biosensors, is a critical future direction. While no specific probe for PAP currently exists, research into probes for structurally similar molecules like adenosine diphosphate (ADP) provides a blueprint for how this could be achieved. nih.gov For instance, an ADP-selective fluorescent probe has been developed that allows for the real-time monitoring of glycolysis and mitochondrial metabolism. nih.gov

A promising strategy for a PAP-specific probe would involve harnessing the natural binding partners of the molecule. The binding domains of enzymes that produce or degrade PAP, such as PAPS reductase or PAP phosphatases, could be engineered into fluorescent biosensors. nih.govnih.gov These enzymes possess active sites with high affinity and specificity for PAP. ebi.ac.uk By coupling the binding event to a change in fluorescence—for example, through Förster resonance energy transfer (FRET) or by modulating the environment of a genetically encoded fluorophore—a probe could be designed to report on the concentration and localization of PAP in situ. Such tools would be invaluable for dissecting its potential roles in cell signaling and for understanding its metabolic flux in real-time.

Integration with Systems Biology and Metabolomics Frameworks

The study of sulfur metabolism has increasingly benefited from systems biology approaches, which combine high-throughput 'omics' data to create holistic models of metabolic networks. nih.govresearchgate.net Within this framework, this compound is a key metabolite whose levels are monitored to understand the systemic response to changes in sulfur availability. mpg.denih.gov Metabolomics studies, utilizing techniques like gas and liquid chromatography-mass spectrometry, routinely quantify PAP alongside other related compounds to map the rebalancing of metabolism under conditions like sulfur deprivation. nih.gov For example, it can be quantified from samples spotted on cellulose (B213188) high-performance thin-layer chromatography (HPTLC) plates. sigmaaldrich.com

The integration of PAP concentration data into systems-level models allows researchers to move beyond a linear view of the sulfur assimilation pathway and appreciate its complex interconnectivity with other central metabolic processes, including carbon and nitrogen metabolism, lipid breakdown, and purine (B94841) metabolism. nih.govnih.gov These models can help generate and test new hypotheses about metabolic regulation and predict physiological responses. nih.govresearchgate.net As these approaches become more sophisticated, they will provide a deeper understanding of how PAP levels are controlled and how they, in turn, influence the broader metabolic state of an organism, potentially revealing new regulatory checkpoints and connections to disease. nih.gov

Advanced Engineering of Enzymes with Modified Nucleotide Specificity

The enzymes that catalyze the synthesis and degradation of this compound and its precursor PAPS are prime targets for protein engineering. Through techniques like site-directed mutagenesis and directed evolution, the properties of these enzymes can be rationally modified for various biotechnological and research applications. youtube.comyoutube.com

PAPS reductase, the enzyme that reduces PAPS to sulfite (B76179) and PAP, has been structurally characterized, revealing a nucleotide-binding fold and key residues in its active site. nih.govebi.ac.uknih.gov This structural knowledge provides a roadmap for targeted mutations to alter its substrate specificity or catalytic efficiency. Similarly, PAP phosphatases could be engineered to have different affinities or turnover rates for PAP, allowing for precise control over its intracellular concentration. nih.govnih.gov

A key application of this research is in the development of biocatalytic cascades for the synthesis of valuable compounds. For instance, researchers have already utilized the bifunctional human enzyme PAPSS1, which synthesizes PAPS from ATP and sulfate, in a cascade to achieve the enzymatic sulfation of chondroitin (B13769445) in situ. frontiersin.org This approach, which couples PAPS generation directly to its use by a sulfotransferase, demonstrates the power of using engineered PAP-related enzymes. Future work could focus on creating novel enzymes with altered nucleotide specificity to accept or produce analogs of PAP, thereby expanding the toolkit for synthetic biology and the production of modified biomolecules.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2'-Monophosphoadenosine-5'-diphosphate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via H-phosphonate chemistry, where nucleoside 5′-H-phosphonate monoesters are oxidized with iodine in pyridine to form diphosphates. Purity (>95%) is achieved using ion-exchange chromatography and validated via 31^{31}P NMR to confirm the absence of triphosphate or monophosphate byproducts .
  • Key Considerations : Monitor reaction stoichiometry to avoid over-oxidation. Use TEA (triethylammonium) buffers during purification to stabilize the phosphate backbone.

Q. How does this compound participate in enzyme cofactor synthesis?

  • Methodological Answer : It serves as a precursor in radiolabeled nicotinamide cofactor synthesis (e.g., NADPH). For example, 14^{14}C-labeled nicotinamide is enzymatically coupled to this compound using NAD synthetase, followed by HPLC purification to isolate the labeled product .
  • Key Considerations : Optimize enzyme activity (e.g., pH, temperature) and use quenching agents (e.g., trichloroacetic acid) to halt reactions for accurate product quantification.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 427.2 g/mol free acid) and detect degradation products.
  • NMR Spectroscopy : 1^{1}H and 31^{31}P NMR resolve structural ambiguities (e.g., phosphate linkage integrity).
  • UV-Vis Spectroscopy : Quantify concentration using adenine’s absorbance at 259 nm (ε=15,400L.mol1.cm1\varepsilon = 15,400 \, \text{L.mol}^{-1}\text{.cm}^{-1}) .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallography?

  • Methodological Answer : Employ X-ray crystallography with synchrotron radiation (e.g., Advanced Photon Source) to resolve the ribose-phosphate conformation. Soak crystals in heavy atom derivatives (e.g., HgCl2_2) for phase determination. Refinement using programs like PHENIX ensures accurate atomic displacement parameters (ADPs) .
  • Key Considerations : Optimize cryoprotection (e.g., glycerol) to prevent crystal cracking. Validate models with omit maps to exclude bias.

Q. What strategies address contradictory data in enzyme inhibition studies involving this compound?

  • Methodological Answer :

  • Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–10 mM) to distinguish competitive vs. non-competitive inhibition.
  • Thermodynamic Profiling : Use ITC (isothermal titration calorimetry) to measure binding enthalpy (ΔH\Delta H) and entropy (ΔS\Delta S), identifying non-specific interactions.
  • Mutagenesis Studies : Target residues in enzyme active sites (e.g., AroE, TrbB/Vir11_2) to confirm specificity .

Q. How can this compound be used in high-throughput screening (HTS) for bacterial drug targets?

  • Methodological Answer :

  • Fluorescence Polarization (FP) : Label this compound with Cy3/Cy5 and screen against Helicobacter pylori proteome libraries.
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., LacA/Rpi) on sensor chips to measure real-time binding kinetics (kon/koffk_{on}/k_{off}) .
    • Key Considerations : Include negative controls (e.g., ADP analogs) to filter false positives.

Q. What are the challenges in resolving its metabolic flux in nucleotide salvage pathways?

  • Methodological Answer : Use 13^{13}C-isotope tracing coupled with LC-MS to track incorporation into ADP/ATP pools. Compare flux ratios in knockout vs. wild-type models (e.g., E. coli ΔpurA) to identify compensatory pathways .
  • Key Considerations : Normalize data to intracellular ATP levels to account for variability in cell viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Monophosphoadenosine-5'-diphosphate
Reactant of Route 2
2'-Monophosphoadenosine-5'-diphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.